N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a bromopyridine moiety, and a dimethoxyphenyl group
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-29-15-8-9-21(30-2)18(11-15)20-12-17(16-5-3-4-6-19(16)26-20)23(28)27-22-10-7-14(24)13-25-22/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCIXXWTBPRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the quinoline intermediate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid derivative with the quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of kinases or other signaling proteins, leading to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
N-(5-fluoropyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: Similar structure with a fluorine atom instead of a bromine atom.
N-(5-iodopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
